5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloromethyl group, a methanesulfonyl group, and a prop-2-en-1-yl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the chloromethyl, methanesulfonyl, and prop-2-en-1-yl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methanesulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The prop-2-en-1-yl group can undergo addition reactions, particularly with electrophiles, due to the presence of the double bond.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and electrophiles like halogens for addition reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine can yield an imidazole derivative with an amine substituent, while oxidation of the methanesulfonyl group can produce sulfone derivatives.
Scientific Research Applications
5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The methanesulfonyl group can participate in redox reactions, altering the oxidative state of cellular components. The prop-2-en-1-yl group can interact with hydrophobic pockets in proteins, influencing their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2-methanesulfonyl-1H-imidazole: Lacks the prop-2-en-1-yl group, making it less reactive in addition reactions.
2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole: Lacks the chloromethyl group, reducing its potential for nucleophilic substitution reactions.
5-(Chloromethyl)-1-(prop-2-en-1-yl)-1H-imidazole: Lacks the methanesulfonyl group, affecting its redox properties.
Uniqueness
5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole is unique due to the combination of functional groups it possesses. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(chloromethyl)-2-methylsulfonyl-1-prop-2-enylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-3-4-11-7(5-9)6-10-8(11)14(2,12)13/h3,6H,1,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECDIYJMTHCOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CC=C)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.